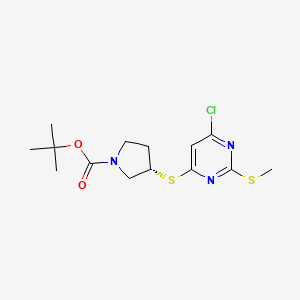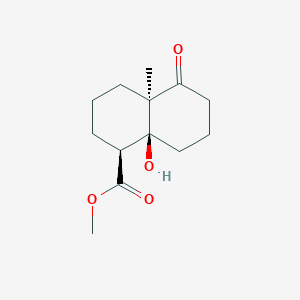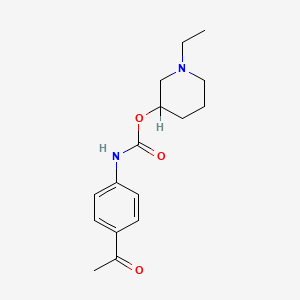![molecular formula C11H16O B13966499 [2-Methyl-3-(propan-2-yl)phenyl]methanol CAS No. 127451-21-2](/img/structure/B13966499.png)
[2-Methyl-3-(propan-2-yl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Methyl-3-(propan-2-yl)phenyl]methanol is an organic compound with the molecular formula C11H16O It is a type of alcohol that features a phenyl group substituted with a methyl group and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methyl-3-(propan-2-yl)phenyl]methanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, [2-Methyl-3-(propan-2-yl)phenyl]methanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with 2-methyl-3-(propan-2-yl)benzaldehyde, followed by hydrolysis to yield the desired alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using catalytic hydrogenation. This method employs catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high pressure and temperature to achieve efficient conversion of the ketone to the alcohol .
Analyse Chemischer Reaktionen
Types of Reactions
[2-Methyl-3-(propan-2-yl)phenyl]methanol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with halogens using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: [2-Methyl-3-(propan-2-yl)phenyl]methanone
Reduction: Hydrocarbons
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
[2-Methyl-3-(propan-2-yl)phenyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of [2-Methyl-3-(propan-2-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects . The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-Methyl-3-phenylpropan-1-ol]: Similar structure but lacks the isopropyl group.
[3-(Propan-2-yl)phenyl]methanol: Similar structure but lacks the methyl group on the phenyl ring.
[2-Methyl-3-(propan-2-yl)benzaldehyde]: The aldehyde form of the compound.
Uniqueness
[2-Methyl-3-(propan-2-yl)phenyl]methanol is unique due to the presence of both a methyl and an isopropyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable for specific synthetic and research applications .
Eigenschaften
CAS-Nummer |
127451-21-2 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
(2-methyl-3-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C11H16O/c1-8(2)11-6-4-5-10(7-12)9(11)3/h4-6,8,12H,7H2,1-3H3 |
InChI-Schlüssel |
OCTCVAWMEVIFDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1C(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


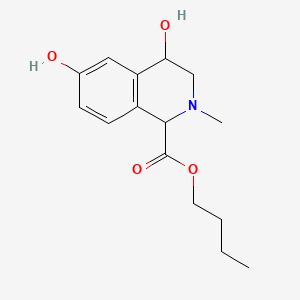
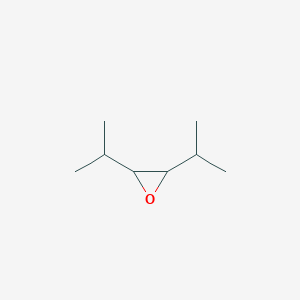
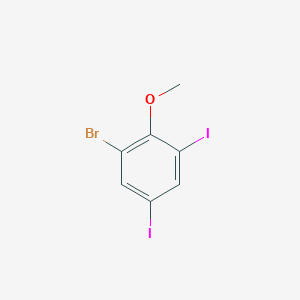
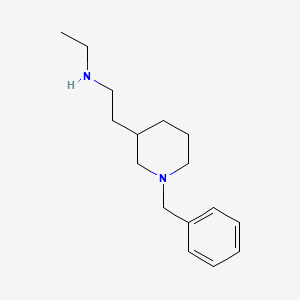

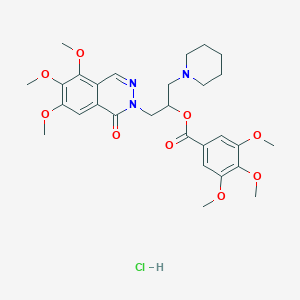
![Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester](/img/structure/B13966459.png)
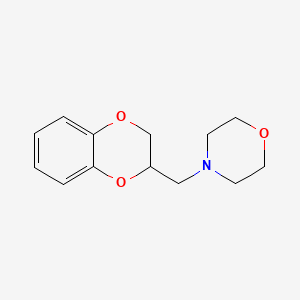
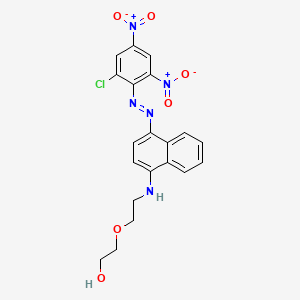
![1h-Pyrazolo[1,5-a]indole](/img/structure/B13966487.png)
